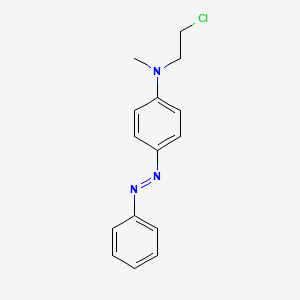![molecular formula C11H18O B14659420 3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one CAS No. 51656-74-7](/img/structure/B14659420.png)
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)bicyclo[222]octan-2-one is a bicyclic compound with a unique structure that features a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often involve the use of dienes and dienophiles under controlled temperatures and solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a bicyclic structure but without the propan-2-yl group.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): A bicyclic compound with a different ring size and structure
Uniqueness
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
51656-74-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-propan-2-ylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-8-3-5-9(6-4-8)11(10)12/h7-10H,3-6H2,1-2H3 |
Clave InChI |
JCIMXPHFZLCWHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CCC(C1=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


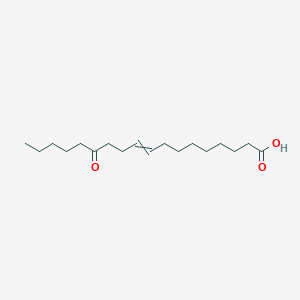
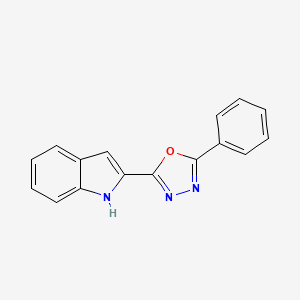
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
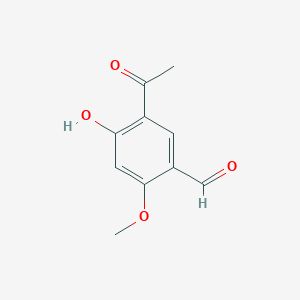
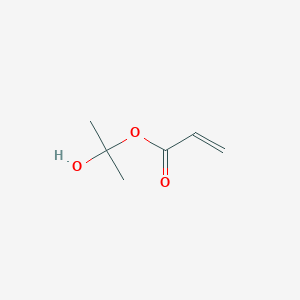
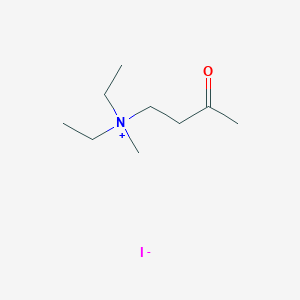





![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
